molecular formula C7H8BBrO2 B1337116 4-Bromo-2-methylphenylboronic acid CAS No. 221006-71-9

4-Bromo-2-methylphenylboronic acid

Cat. No. B1337116
CAS RN: 221006-71-9
M. Wt: 214.85 g/mol
InChI Key: BEQUDVVISBTSHZ-UHFFFAOYSA-N
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Description

4-Bromo-2-methylphenylboronic acid, also known by its IUPAC name (4-bromo-2-methylphenyl)boronic acid, is a chemical compound with the molecular formula C7H8BBrO2 . It has a molecular weight of 214.85 g/mol . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-methylphenylboronic acid is 1S/C7H8BBrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Bromo-2-methylphenylboronic acid has a molecular weight of 214.85 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 213.98007 g/mol . The topological polar surface area is 40.5 Ų . It has a heavy atom count of 11 . The compound is covalently bonded and has a unit count of 1 .

Scientific Research Applications

Sensing Applications

Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications. These can be homogeneous assays or heterogeneous detection methods .

Material Science

Borophene, a material related to boronic acids, is gaining attention for its potential in developing sensors, electricity storage devices, and green energy development .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P305+P351+P338 .

Mechanism of Action

properties

IUPAC Name

(4-bromo-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQUDVVISBTSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431184
Record name 4-BROMO-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylphenylboronic acid

CAS RN

221006-71-9
Record name 4-BROMO-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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